Diethyl Methylphosphonate-13C CAS number 1342310-32-0
Diethyl Methylphosphonate-13C CAS number 1342310-32-0
Topic: Diethyl Methylphosphonate-13C (CAS 1342310-32-0) Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Synthesis, Isotopic Analytics, and Application in Organophosphorus Research
Executive Summary
Diethyl Methylphosphonate-13C (DEMP-13C) is a stable isotope-labeled organophosphorus compound utilized primarily as a high-fidelity NMR internal standard and a metabolic tracer in the development of phosphonate-based pharmaceuticals. With the CAS number 1342310-32-0 , this compound features a Carbon-13 label at the methyl position directly bonded to the phosphorus atom (
This structural motif renders DEMP-13C an invaluable tool for studying carbon-phosphorus (C-P) bond stability , serving as a non-toxic simulant for G-series nerve agents in detection research, and elucidating reaction mechanisms in the synthesis of antiviral nucleotide analogues. This guide details the high-yield synthesis via the Michaelis-Arbuzov rearrangement, specific NMR coupling patterns arising from the
Chemical Identity & Physical Properties[1][2][3][4]
The introduction of the
| Property | Specification |
| Chemical Name | Diethyl (methyl- |
| CAS Number | 1342310-32-0 |
| Unlabeled CAS | 683-08-9 |
| Molecular Formula | C |
| Molecular Weight | 153.12 g/mol (approx.)[1][2] |
| Appearance | Colorless, hygroscopic liquid |
| Boiling Point | 194 °C (at 760 mmHg) |
| Density | 1.04 g/mL (at 25 °C) |
| Solubility | Soluble in water, ethanol, chloroform, DMSO |
| Isotopic Enrichment | Typically |
Synthesis: The Michaelis-Arbuzov Protocol
The most robust route for synthesizing DEMP-13C is the Michaelis-Arbuzov rearrangement . To maximize the utilization of the expensive isotopic precursor,
3.1. Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the phosphorus lone pair on the electrophilic carbon of the
3.2. Synthesis Workflow Diagram
Figure 1: The Michaelis-Arbuzov rearrangement pathway for the synthesis of DEMP-13C.
3.3. Step-by-Step Protocol
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Setup: Equip a dry 25 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
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Reagent Loading: Add Triethyl Phosphite (1.1 eq) to the flask.
-
Addition: Cool the flask to 0°C. Add
C-Methyl Iodide (1.0 eq) dropwise. The reaction is exothermic; control the temperature to prevent runaway. -
Reflux: Once addition is complete, heat the mixture gradually to 90–100°C. Maintain reflux for 4–6 hours. The evolution of ethyl iodide (byproduct) can be monitored.
-
Purification:
-
Remove excess triethyl phosphite and ethyl iodide via rotary evaporation.
-
Perform fractional vacuum distillation. DEMP-13C typically distills at ~85°C at 15 mmHg .
-
-
Validation: Confirm structure via
P NMR (singlet becomes a doublet due to C coupling).
Analytical Specifications & NMR Logic
The primary utility of CAS 1342310-32-0 lies in its distinct NMR signature. The direct bond between Phosphorus-31 (spin 1/2, 100% abundance) and Carbon-13 (spin 1/2, enriched) creates a massive scalar coupling constant (
4.1. NMR Spectral Data[3][4][5][6]
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |
| ~30.0 ppm | Doublet (d) | P bonded to | ||
| ~12.0 ppm | Doublet (d) | P- | ||
| ~62.0 ppm | Doublet (d) | P-O-C H | ||
| ~16.5 ppm | Doublet (d) | P-O-CH |
4.2. Analytical Logic Diagram
Figure 2: NMR coupling logic demonstrating the self-validating spectral signature of DEMP-13C.
Applications in Research & Development
5.1. CWA Simulant & Detection
DEMP-13C is a structural analogue to Sarin (GB) and Soman (GD) but lacks the leaving group (fluorine) required for acetylcholinesterase inhibition.
-
Application: It is used to calibrate detection equipment (e.g., portable GC-MS or flame photometry detectors) where the
C label allows researchers to distinguish the simulant from background organic matter or natural abundance organophosphates in soil samples.
5.2. Metabolic Tracing
In drug development, phosphonate esters are often used as prodrugs (e.g., Tenofovir disoproxil).
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Mechanism: The
C label on the methyl group is metabolically stable. Researchers use DEMP-13C to track the biodistribution of the phosphonate moiety and verify that the P-C bond resists hydrolysis in vivo, unlike the labile P-O-C bonds.
Safety & Handling
While less toxic than the nerve agents it simulates, DEMP-13C is an organophosphonate and must be handled with rigorous safety standards.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation.
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Storage: Store in a tightly closed container under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption (hygroscopic).
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Decontamination: In case of spill, absorb with sand or vermiculite.[7][8] Neutralize surfaces with a dilute alkaline solution (e.g., 5% NaOH) to hydrolyze any residual esters, although the P-C bond will remain intact.
References
-
Sigma-Aldrich. Diethyl Methylphosphonate-13C Product Sheet. Accessed via Merck Millipore. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12685, Diethyl methylphosphonate. Retrieved from .
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Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link
-
Organic Syntheses. Diisopropyl Methylphosphonate (Analogous Protocol). Coll. Vol. 4, p.325 (1963). Link
-
LGC Standards. Diethyl Methylphosphonate-13C Reference Material. Link
Sources
- 1. Dimethyl methylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 2. Diethyl Methylphosphonate-13C | LGC Standards [lgcstandards.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
